molecular formula C14H20O B14395330 3,5-Diethyl-2,4,6-trimethylbenzaldehyde CAS No. 88174-33-8

3,5-Diethyl-2,4,6-trimethylbenzaldehyde

Cat. No.: B14395330
CAS No.: 88174-33-8
M. Wt: 204.31 g/mol
InChI Key: YQZOIAZQKOKSNX-UHFFFAOYSA-N
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Description

3,5-Diethyl-2,4,6-trimethylbenzaldehyde is a polysubstituted benzaldehyde derivative featuring ethyl and methyl groups at the 3,5- and 2,4,6-positions, respectively. Key applications include serving as intermediates in porphyrin synthesis , precursors for anticancer agents , and components of heterocyclic compounds .

Properties

CAS No.

88174-33-8

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

3,5-diethyl-2,4,6-trimethylbenzaldehyde

InChI

InChI=1S/C14H20O/c1-6-12-9(3)13(7-2)11(5)14(8-15)10(12)4/h8H,6-7H2,1-5H3

InChI Key

YQZOIAZQKOKSNX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=C1C)C=O)C)CC)C

Origin of Product

United States

Preparation Methods

The synthesis of 3,5-Diethyl-2,4,6-trimethylbenzaldehyde can be achieved through several methods. One common approach involves the formylation of mesitylene (1,3,5-trimethylbenzene) using dichloromethyl methyl ether and aluminum chloride as a catalyst. This reaction typically occurs under anhydrous conditions to yield the desired aldehyde . Industrial production methods may involve similar formylation reactions, optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

3,5-Diethyl-2,4,6-trimethylbenzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

3,5-Diethyl-2,4,6-trimethylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,5-Diethyl-2,4,6-trimethylbenzaldehyde exerts its effects depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, participating in nucleophilic addition or condensation reactions. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications .

Comparison with Similar Compounds

Structural and Substituent Effects

The substituents on the benzaldehyde core significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Properties/Applications References
3,5-Diethyl-2,4,6-trimethylbenzaldehyde 3,5-Et; 2,4,6-Me Hypothesized higher lipophilicity (logP) vs. methyl/halogen analogs; potential use in hydrophobic materials or drug delivery. Inferred
2,4,6-Trimethylbenzaldehyde 2,4,6-Me Used in tetrahydroisoquinoline synthesis (75% yield); anticancer activity via molecular docking .
3,5-Bis(bromomethyl)-2,4,6-trimethylbenzaldehyde 3,5-BrCH₂; 2,4,6-Me Intermediate for carbazole-phenoxy porphyrins (e.g., compound 6 ); purified via silica chromatography .
3-Bromomethyl-5-chloromethyl-2,4,6-trimethylbenzaldehyde 3-BrCH₂; 5-ClCH₂; 2,4,6-Me Reactant for functionalized porphyrins; moderate synthetic efficiency (390 mg product from 180 mg starting material) .
2,4-Dimethyl-1,3,5-trimethoxybenzene 2,4-Me; 1,3,5-OMe Antioxidant activity (DPPH/ABTS assays) in phenolic compounds; not directly active in non-phenolic analogs .
4-Hydroxy-3,5-dimethoxybenzaldehyde 4-OH; 3,5-OMe High purity (≥98%); used as a reference standard in pharmacological and cosmetic research .
Key Observations:
  • Lipophilicity : Ethyl groups (in 3,5-Diethyl-2,4,6-trimethylbenzaldehyde) likely increase logP compared to methyl or halogen substituents, enhancing membrane permeability but reducing aqueous solubility .
  • Reactivity : Bromomethyl/chloromethyl substituents (e.g., in compound 4 ) facilitate nucleophilic substitutions, enabling linkage to carbazole or porphyrin systems .
Key Observations:
  • Yield: Bulky substituents (e.g., carbazole-phenoxy groups) reduce yields due to steric hindrance (e.g., 5% for porphyrin 9) .
  • Catalysis : Crown ethers (18-crown-6) enhance reactivity in SN2 reactions for bromomethyl analogs .

Physicochemical Properties

Inferred properties based on structural analogs:

Property 3,5-Diethyl-2,4,6-trimethylbenzaldehyde 2,4,6-Trimethylbenzaldehyde 4-Hydroxy-3,5-dimethoxybenzaldehyde
Molecular Weight ~234 g/mol* 162.23 g/mol 182.2 g/mol
logP (Predicted) ~3.5–4.0* 2.36 (similar to compound 8 ) 1.5–2.0 (polar OMe/OH groups)
Solubility Low (hydrophobic) Moderate in organic solvents Moderate in polar solvents

*Estimated using Crippen/McGowan methods .

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